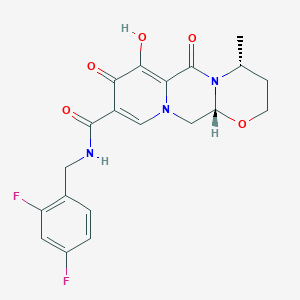
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, yielding regioisomeric pyrazoles . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs cost-effective and scalable methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies reaction workup .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3(5)-Aminopyrazoles
Uniqueness: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may offer enhanced stability, reactivity, or specific biological activities .
Eigenschaften
CAS-Nummer |
1338247-20-3 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22026 |
Synonyme |
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
